Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 1803598-76-6) is a pyrimidine derivative characterized by a 4-methylphenylsulfanyl group at position 4 and a methylsulfanyl group at position 2 of the pyrimidine ring. Its molecular formula is C₂₀H₁₈N₂O₂S, with a molecular weight of 350.44 g/mol (calculated from the formula). The compound is synthesized via nucleophilic substitution reactions, as exemplified by the general procedure for analogous pyrimidines involving methanol, NaOH, and benzyl chloride derivatives under ambient conditions . This compound and its analogs are of interest in medicinal chemistry due to their structural versatility, which allows for modifications influencing biological activity and physicochemical properties.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-4-19-14(18)12-9-16-15(20-3)17-13(12)21-11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZNTEUXWLQMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate, with the CAS number 339019-51-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16N2O2S2
- Molecular Weight : 350.44 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : 90%
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of sulfanyl and methylsulfanyl groups may enhance its lipophilicity, facilitating cell membrane penetration and resulting in increased bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that derivatives of pyrimidine compounds exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Pyrimidine derivatives have shown promise in cancer therapy. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various pathways.
- Anti-inflammatory Effects : The compound might exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Research :
- Inflammatory Response Modulation :
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step reactions that incorporate various reagents. A common method includes the reaction of substituted anilines with pyrimidine derivatives in the presence of catalysts such as hydrochloric acid and solvents like dioxane or methanol. The synthesis is monitored using techniques like Thin Layer Chromatography (TLC) to ensure the desired purity and yield .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. Its structural features contribute to its ability to inhibit the growth of certain bacterial strains, indicating potential uses in treating infections .
Pharmacological Studies
Pharmacological studies have focused on understanding the compound's interactions with biological targets. For instance, it has been investigated for its role as an enzyme inhibitor, which could disrupt metabolic pathways in pathogens or cancer cells. Such interactions are essential for developing effective therapeutic agents .
Case Studies and Research Findings
Several research articles provide insights into the synthesis and applications of this compound:
- Synthesis and Characterization : A study detailed the synthesis of a series of pyrimidine derivatives, including this compound, highlighting its structural characterization through spectroscopic methods .
- Anticancer Evaluation : In a notable study, derivatives of this compound were tested against human cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer drugs .
- Antimicrobial Studies : Research indicated that compounds similar to this compound exhibit antimicrobial properties, suggesting their utility in pharmaceutical formulations aimed at combating bacterial infections .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Donating Groups (e.g., OCH₃): Methoxy substituents (e.g., in CAS 478065-39-3 ) improve solubility and metabolic stability.
- Amino vs. Sulfanyl Groups: Replacing the sulfanyl group with an amino moiety (e.g., in CAS 903445-89-6 ) introduces hydrogen-bonding capacity, which may improve target affinity.
Physicochemical Properties
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, NaH, DMF, 80°C | 60-75% | |
| Sulfanyl Substitution | MeSNa, THF, RT | 70-85% | |
| Esterification | EtOH, H₂SO₄, reflux | 85-90% |
Basic: How is the crystal structure of such pyrimidine derivatives validated, and what challenges arise in resolving substituent effects?
Methodological Answer:
X-ray crystallography is the gold standard for structural validation. Key steps include:
Crystallization : Slow evaporation of a DCM/hexane solution to obtain single crystals .
Data Collection : Using MoKα radiation (λ = 0.71073 Å) to resolve bond lengths and angles.
Refinement : Software like SHELX refines torsional angles, particularly for flexible sulfanyl substituents, which may exhibit rotational disorder .
Q. Challenges :
- Disorder in Sulfanyl Groups : The 4-(4-methylphenyl)sulfanyl group may adopt multiple conformations, requiring constrained refinement .
- Hydrogen Bonding : Intermolecular interactions (e.g., C–H···O) between ester carbonyl and aryl groups complicate packing analysis .
Advanced: How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for structural isomers?
Methodological Answer:
Discrepancies in NMR or IR data between expected and observed structures often arise from isomerism or tautomerism. A systematic approach includes:
DFT Optimization : Geometry optimization of proposed isomers at the B3LYP/6-311++G(d,p) level to predict spectroscopic profiles .
NMR Chemical Shift Calculation : Using gauge-including atomic orbitals (GIAO) to simulate ¹H/¹³C NMR spectra. For example, DFT can distinguish between 2- and 4-sulfanyl isomers by comparing calculated vs. experimental methylsulfanyl shifts (δ ~2.5 ppm vs. 2.8 ppm) .
IR Frequency Matching : Comparing computed vibrational frequencies (e.g., C=O stretch at ~1700 cm⁻¹) with experimental FTIR data .
Case Study : A 2021 study resolved ambiguities in a pyrimidine derivative’s tautomeric form by correlating DFT-predicted IR bands with experimental data, confirming the keto-enol equilibrium .
Advanced: What experimental design strategies optimize regioselectivity in sulfanyl group installation?
Methodological Answer:
Regioselectivity in sulfanyl substitution is influenced by steric and electronic factors. A Design of Experiments (DoE) approach is recommended:
Factor Screening : Variables like solvent polarity (THF vs. DMF), temperature (0°C vs. RT), and reagent stoichiometry are tested .
Response Surface Modeling : Identifies optimal conditions for 4-position selectivity. For example, THF at 0°C favors arylthiolate attack at the 4-position due to reduced steric hindrance .
Validation : LC-MS monitoring confirms product distribution.
Q. Table 2: DoE Results for Regioselectivity Optimization
| Solvent | Temp (°C) | 4-Substitution Yield | 2-Substitution Yield |
|---|---|---|---|
| THF | 0 | 88% | 5% |
| DMF | 25 | 62% | 28% |
Advanced: How do electron-withdrawing/donating substituents impact the reactivity of the pyrimidine core in cross-coupling reactions?
Methodological Answer:
Substituent effects are critical in Suzuki-Miyaura or Ullmann couplings. Key findings include:
Electron-Withdrawing Groups (EWGs) : The 5-carboxylate ester enhances electrophilicity at the 4-position, accelerating aryl boronate coupling (k = 0.45 min⁻¹ vs. 0.21 min⁻¹ for unsubstituted analogs) .
Electron-Donating Groups (EDGs) : The 4-methylphenylsulfanyl group increases steric bulk, reducing Pd catalyst turnover. Use of bulky ligands (e.g., SPhos) mitigates this .
Q. Table 3: Substituent Effects on Coupling Efficiency
| Substituent | Reaction Rate (k, min⁻¹) | Catalyst Efficiency (TON) |
|---|---|---|
| 4-OMe | 0.18 | 320 |
| 4-NO₂ | 0.52 | 210 |
| 4-SMe | 0.45 | 290 |
Basic: What analytical techniques are essential for purity assessment, and how are contradictions in HPLC/GC-MS data resolved?
Methodological Answer:
HPLC-PDA : Detects impurities >0.1% using a C18 column (MeCN/H₂O gradient). Discrepancies in retention times may indicate isomeric byproducts .
GC-MS : Validates volatile impurities but is unsuitable for thermally labile sulfanyl compounds.
Cross-Validation : Combine with ¹H NMR integration (e.g., methylsulfanyl singlet at δ 2.45) to resolve false HPLC peaks caused by co-elution .
Advanced: What mechanistic insights explain unexpected byproducts in the cyclocondensation step?
Methodological Answer:
Byproducts often arise from:
Keto-Enol Tautomerization : Unstable intermediates may form enol ethers, detectable via ¹³C NMR (δ 165 ppm for enolic C=O) .
Oxidative Coupling : Trace O₂ in solvents generates disulfide byproducts (e.g., Ar-S-S-Ar), identifiable by HRMS (m/z [M+2]⁺) .
Mitigation : Use degassed solvents and inert atmospheres to suppress oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
